Cas no 898436-94-7 (2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide)

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide structure
898436-94-7 structure
Product Name:2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS No:898436-94-7
MF:C25H23N3O4
MW:429.467826128006
CID:5484196
Update Time:2025-07-25

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
    • Inchi: 1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30)
    • InChI Key: ALUUGUOOUKXMFR-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(OC)C(OC)=C2)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=C(C)C=C2)=C1N

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Pricemore >>

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Additional information on 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Introduction to 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS No. 898436-94-7) and Its Emerging Applications in Chemical Biology

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, identified by its CAS number 898436-94-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This indolizine derivative exhibits a fused heterocyclic system combined with amide and aromatic substituents, which contribute to its multifaceted biological activities. The compound's molecular framework, characterized by a rigid indolizine core and functionalized aromatic rings, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The structural motif of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide incorporates several key pharmacological elements. The indolizine scaffold, known for its presence in various bioactive natural products and pharmaceuticals, provides a stable backbone for further chemical modifications. The presence of an amide group at the 1-position of the indolizine ring enhances the compound's solubility and bioavailability, while the amino group at the 2-position allows for further derivatization and interaction with biological targets. Additionally, the 3-position is substituted with a 4-methylbenzoyl group, which introduces hydrophobicity and potential hydrogen bonding capabilities. The aromatic ring system at the nitrogen position is further functionalized with 3,4-dimethoxyphenyl, a moiety commonly found in bioactive molecules that modulates receptor binding and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a potential lead for developing novel anti-inflammatory agents. The dimethoxy substitution on the aromatic ring enhances lipophilicity while maintaining metabolic stability, which is crucial for oral bioavailability. Furthermore, the benzoic acid derivative at the 3-position may contribute to protease inhibition, a mechanism relevant to diseases such as cancer and neurodegeneration.

In vitro studies have demonstrated promising activities of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide against several disease models. For instance, preliminary assays indicate potent inhibitory effects on cyclooxygenase (COX)-2, an enzyme central to prostaglandin synthesis in inflammatory responses. The structural similarity of this compound to known COX-2 inhibitors suggests that it may modulate inflammatory signaling pathways without significant side effects associated with non-selective COX inhibitors. Additionally, its interaction with other enzymes such as lipoxygenases has been explored, highlighting its potential as an anti-inflammatory agent.

The compound's ability to cross the blood-brain barrier has also been investigated, raising interest in its potential applications in neurodegenerative disorders. The indolizine core is known to penetrate the central nervous system (CNS), and modifications such as amide and aromatic substituents further enhance CNS penetration properties. Preclinical studies are underway to evaluate its efficacy in models of Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter pathways is critical for therapeutic intervention.

Another area of interest is the compound's potential as an anticancer agent. The unique structural features of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide allow it to interact with multiple targets involved in cancer cell proliferation and survival. Research has shown that it may inhibit kinases associated with tumor growth and angiogenesis while displaying lower toxicity compared to conventional chemotherapeutic agents. The benzoyl group at the 3-position appears to play a critical role in disrupting microtubule formation, a mechanism relevant to cancer cell division inhibition.

The synthesis of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the indolizine core efficiently. Additionally, protecting group strategies are essential due to the presence of multiple functional groups that need selective modification during synthesis. Recent improvements in synthetic techniques have enabled scalable production of this compound for both preclinical studies and commercial applications.

The pharmacokinetic properties of this compound have been thoroughly evaluated using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These studies have provided insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. The favorable pharmacokinetic profile observed suggests that 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide could be suitable for oral administration with potential for once-daily dosing regimens.

The development of novel drug candidates relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide exemplifies how structural modifications can lead to compounds with enhanced biological activity and reduced side effects. Continued research efforts are focused on optimizing synthetic routes for cost-effective production while exploring new derivatives that may exhibit even greater therapeutic potential.

In conclusion,2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS No. 898436-94-7) represents a significant advancement in chemical biology due to its unique structure and promising biological activities. Its multifaceted applications in anti-inflammatory therapy,cancer treatment,nervous system disorders highlight its therapeutic potential.Further research will be essentialto fully elucidate its mechanisms of actionand translate these findings into clinical applications.Molecular biologists chemists,and pharmacologists continue working togetherto unlock new possibilitiesin drug discoveryand developmentwith this remarkable compound.

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